N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole core linked to a carboxamide group. The carboxamide nitrogen is substituted with a (5-(furan-2-yl)isoxazol-3-yl)methyl moiety. The furan-isoxazole substituent may influence electronic properties, solubility, and metabolic stability, distinguishing it from simpler alkyl or aryl analogs.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(10-3-4-13-14(6-10)22-9-21-13)17-8-11-7-15(23-18-11)12-2-1-5-20-12/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBVABVEOPSAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid, isoxazole derivatives, and benzo[d][1,3]dioxole-5-carboxylic acid.
Step 1 Formation of Isoxazole Derivative: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with hydroxylamine hydrochloride to form the isoxazole ring.
Step 2 Coupling Reaction: The isoxazole derivative is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 3 Amidation: The final step involves the amidation reaction where the isoxazole derivative is reacted with an amine to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of isoxazole.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The furan and isoxazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzo[d][1,3]dioxole moiety can enhance these interactions through additional π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in the substituent attached to the benzodioxole carboxamide nitrogen. Key examples include:
Table 1: Structural and Functional Comparisons
Metabolic Pathways
- S807 (N-(heptan-4-yl)...): Undergoes rapid oxidative metabolism in rat and human liver microsomes without amide hydrolysis, indicating stability of the benzodioxole-carboxamide core. Metabolites include hydroxylated alkyl chains .
- Unlike S807, the heteroaromatic groups may slow metabolism, increasing bioavailability but raising concerns about reactive metabolite formation.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 1105240-67-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 312.28 g/mol. The structure features a furan isoxazole moiety attached to a benzo[d][1,3]dioxole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105240-67-2 |
| Molecular Formula | C16H12N2O5 |
| Molecular Weight | 312.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with isoxazole rings have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
The proposed mechanisms of action include:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cell division. For example, related compounds displayed IC50 values ranging from 1.68 µM to 4.64 µM against bovine brain tubulin polymerization assays .
- Cell Cycle Arrest : In A549 lung cancer cells, treatment with analogs resulted in significant accumulation in the G2/M phase of the cell cycle, indicating a blockade in mitosis .
- Apoptotic Induction : Studies have indicated that these compounds can upregulate pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic markers like Bcl-2, leading to increased apoptosis in cancer cells .
Efficacy in Biological Assays
A summary of biological assay results for this compound and its analogs is presented below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-(furan-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole | A549 (Lung Cancer) | 1.68 | Tubulin Inhibition |
| Isoxazole Derivative | MCF-7 (Breast Cancer) | 1.22 | Cell Cycle Arrest |
| Benzamide Analog | HepG2 (Liver Cancer) | 1.58 | Apoptosis Induction |
Case Studies
Several case studies highlight the compound's potential:
- In Vivo Studies : In experiments involving xenograft models of human tumors, administration of derivatives resulted in significant tumor regression compared to control groups .
- Zebrafish Embryo Toxicity Testing : Toxicity assays on zebrafish embryos revealed that certain derivatives exhibited low toxicity while maintaining high efficacy against cancer cell lines, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
